4-bromo-7-chloro-1,3-benzothiazol-2-amine
Description
Overview of Benzothiazole (B30560) Scaffold Significance in Chemical Sciences
The benzothiazole scaffold, a heterocyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of chemical sciences, particularly in medicinal chemistry. nih.govtandfonline.com This structural motif is integral to a vast number of synthetic and naturally occurring compounds that exhibit a wide array of biological activities. benthamscience.comresearchgate.net The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse library of derivatives with tailored properties. jchemrev.com
Benzothiazole-containing compounds are recognized for their extensive pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, anticonvulsant, and antiviral activities. nih.govtandfonline.combenthamscience.com The planar nature of the benzothiazole ring system facilitates interactions with various biological targets, such as enzymes and receptors, making it a "privileged structure" in drug discovery. jchemrev.comresearchgate.net Its derivatives have been investigated for the treatment of neurodegenerative diseases, cancer, and parasitic infections. tandfonline.com The significance of this scaffold is underscored by its presence in clinically used drugs and compounds undergoing advanced clinical trials. researchgate.netmdpi.com
Importance of Halogenated Benzothiazole Derivatives in Synthetic and Mechanistic Research
The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the benzothiazole scaffold profoundly influences its physicochemical and biological properties. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. psu.edu In synthetic research, halogenated benzothiazoles serve as versatile intermediates. The halogen atoms act as reactive handles for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. mdpi.com
From a mechanistic standpoint, halogenated benzothiazoles are crucial for studying reaction mechanisms. For instance, the use of tetrabromomethane as a halogen bond donor catalyst has been explored in the synthesis of 2-substituted benzothiazoles, highlighting the role of halogen bonding in catalysis. rsc.org Furthermore, mechanistic investigations into the synthesis of benzothiazoles often involve halogenated precursors or intermediates, providing insights into reaction pathways, such as those involving in situ generation of photosensitizing species. nih.govorganic-chemistry.org The study of halogen-substituted benzothiazoles contributes to a deeper understanding of structure-activity relationships (SAR), guiding the design of new compounds with enhanced potency and selectivity. mdpi.com
Structural Context of 4-Bromo-7-chloro-1,3-benzothiazol-2-amine within the Benzothiazole Class
This compound is a di-halogenated derivative of the 2-aminobenzothiazole (B30445) core structure. Its chemical framework is characterized by a benzothiazole ring system with a bromine atom substituted at the 4-position and a chlorine atom at the 7-position of the benzene ring. An amine group is attached at the 2-position of the thiazole ring. This specific substitution pattern distinguishes it from other halogenated benzothiazoles and suggests a unique electronic and steric profile. The presence of two different halogens, along with an amino group, provides multiple sites for potential chemical modification and interaction.
While specific research on this particular isomer is not extensively documented in peer-reviewed literature, its chemical properties can be compiled from chemical supplier databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1342623-73-7 sigmaaldrich.com |
| Molecular Formula | C₇H₄BrClN₂S sigmaaldrich.com |
| IUPAC Name | 7-bromo-4-chloro-1,3-benzothiazol-2-amine sigmaaldrich.com |
| InChI Key | IRRIHAXGKUQPLS-UHFFFAOYSA-N sigmaaldrich.com |
| Physical Form | Powder sigmaaldrich.com |
Note: Data sourced from commercial supplier information. sigmaaldrich.com The IUPAC name provided by the supplier differs in numbering from the subject compound but refers to the same CAS number.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-chloro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQXGQIPXOIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)SC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Future Research Directions
Cyclization Approaches to the 1,3-Benzothiazole Core
The formation of the fused thiazole (B1198619) ring is the foundational step in synthesizing these compounds. Several classical and modern cyclization strategies are employed, starting from readily available aromatic precursors.
A well-established method for synthesizing 2-aminobenzothiazoles involves the reaction of substituted anilines with a source of thiocyanate (B1210189), followed by an oxidative cyclization. nih.govindexcopernicus.com This process, often referred to as the Hugerschoff reaction, typically uses an oxidizing agent like bromine in a suitable solvent such as chloroform (B151607) or acetic acid. nih.govindexcopernicus.com The reaction proceeds through an arylthiourea intermediate, which then undergoes intramolecular electrophilic cyclization onto the aniline (B41778) ring to form the benzothiazole system. isuct.runih.gov
The substitution pattern of the final product is dictated by the starting aniline. For instance, the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole is achieved by the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate in the presence of bromine. indexcopernicus.comresearchgate.net Similarly, various p-substituted anilines can be converted to their corresponding 6-substituted-2-aminobenzothiazoles using ammonium (B1175870) thiocyanate and bromine. indexcopernicus.com The use of benzyltrimethylammonium (B79724) tribromide has been reported as a milder, easier-to-handle alternative to liquid bromine for this transformation. researchgate.net
Table 1: Examples of 2-Aminobenzothiazole (B30445) Synthesis from Anilines and Thiocyanates
| Starting Aniline | Reagents | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| p-Substituted Anilines | KSCN | Bromine, Chloroform | 2-Amino-6-substituted-benzothiazole | indexcopernicus.com |
| 3-Chloro-4-fluoroaniline | KSCN | Bromine | 2-Amino-6-fluoro-7-chlorobenzothiazole | indexcopernicus.comresearchgate.net |
| 4-Substituted Anilines | Potassium Thiocyanate | Bromine, Acetic Acid | 6-Substituted 2-aminobenzothiazoles | nih.gov |
| p-Toluidine | NH4SCN, Bu4NBr | NBS, DME | 2-Amino-6-methylbenzothiazole | nih.gov |
The condensation of 2-aminothiophenol (B119425) with various electrophilic partners is a direct and widely used route to 2-substituted benzothiazoles. mdpi.comekb.eg This method is highly versatile, allowing for the introduction of diverse substituents at the C2-position of the benzothiazole ring. nih.govnih.gov
Common reaction partners for 2-aminothiophenol include:
Aldehydes: Condensation with aldehydes, often under oxidative conditions, yields 2-aryl- or 2-alkylbenzothiazoles. researchgate.net The reaction typically proceeds via the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the corresponding benzothiazole. scielo.br Systems like H₂O₂/HCl in ethanol (B145695) have been used to catalyze this transformation efficiently at room temperature. researchgate.net
Acid Chlorides and Anhydrides: Reaction with acylating agents like acid chlorides or anhydrides provides a route to 2-substituted benzothiazoles. nih.gov The use of a heterogeneous catalyst such as potassium fluoride (B91410) on alumina (B75360) (KF·Al₂O₃) allows these reactions to proceed under mild conditions with high yields. nih.gov
Carbon Disulfide: In the presence of a base, 2-aminothiophenol reacts with carbon disulfide to form 2-mercaptobenzothiazole. nih.gov
Isothiocyanates: These reagents react with 2-aminothiophenol to produce N-substituted-2-aminobenzothiazoles. researchgate.net
An alternative approach to the 2-aminobenzothiazole core involves the formation of the critical C-S bond via metal-catalyzed cross-coupling reactions. researchgate.netnih.gov A notable example is the tandem reaction of 2-haloanilines with dithiocarbamates. nih.govorganic-chemistry.org This method can be catalyzed by either copper or palladium complexes. nih.govacs.org
The reactivity of the 2-haloaniline substrate is dependent on the nature of the halogen, with the typical reactivity order being I > Br > Cl. nih.gov For instance, the reaction of 2-iodoaniline (B362364) with a dithiocarbamate (B8719985) can proceed without a catalyst, whereas less reactive 2-bromoanilines require a copper catalyst (like CuO), and 2-chloroanilines necessitate a more potent palladium catalyst such as Pd(PPh₃)₄. nih.govorganic-chemistry.org This strategy offers a one-pot synthesis of 2-aminobenzothiazoles from readily available starting materials. nih.gov
Regioselective Introduction of Halogen Substituents
Once the 2-aminobenzothiazole nucleus is formed, the introduction of bromine and chlorine atoms at specific positions is required to synthesize the target compound, this compound. This is achieved through electrophilic halogenation reactions, where selectivity is paramount.
The halogenation of the benzothiazole ring is a standard electrophilic aromatic substitution. The inherent electronic properties of the 2-aminobenzothiazole system direct incoming electrophiles to specific positions on the benzene (B151609) ring. The amino group at the 2-position is an activating group, influencing the sites of substitution.
Protocols for halogenation often involve treating the 2-aminobenzothiazole substrate with a halogenating agent, such as elemental bromine (for bromination) or a chlorinating agent like sulfuryl chloride or N-chlorosuccinimide, often in the presence of a Lewis acid catalyst or in an appropriate solvent. beilstein-journals.org The synthesis of a di-halogenated compound like this compound would likely involve a stepwise approach, starting with a mono-halogenated precursor (e.g., 7-chloro-1,3-benzothiazol-2-amine) followed by a second, regioselective halogenation step.
The outcome and efficiency of halogenation reactions can be significantly influenced by the reaction conditions. Modern synthetic techniques are often employed to improve yields, reduce reaction times, and enhance selectivity.
Microwave Assistance: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic rate enhancements and higher yields compared to conventional heating methods. nih.govijpbs.com In the context of benzothiazole synthesis, microwave irradiation has been used for the condensation of 2-aminothiophenol with aldehydes and for the cyclization of thioamides. mdpi.comscielo.br For instance, using glycerol (B35011) as a green solvent under microwave conditions can rapidly produce benzothiazoles without the need for a catalyst. scielo.brresearchgate.net This acceleration is attributed to the efficient and uniform heating of the polar reaction mixture. researchgate.net
Solvent Effects: The choice of solvent can have a profound impact on the reaction pathway and selectivity. nih.gov In halogenation reactions, the polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the regiochemical outcome. For example, in the synthesis of 2-aminobenzothiazoles from arylthioureas, solvents like chloroform or acetic acid are commonly used. indexcopernicus.comresearchgate.net Computational studies have also shown that solvent polarity can alter the electronic properties and absorption spectra of benzothiazole derivatives, indicating the solvent's role in modulating the molecule's reactivity. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazoles
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol + Aldehyde | Conventional (Argon) | 3 - 4.5 hours | 74-85% | scielo.br |
| 2-Aminothiophenol + Aldehyde | Microwave | 3 - 8 minutes | 82-94% | scielo.br |
| 2-Aminothiophenol + Fatty Acid | Microwave | 3 - 4 minutes | High | mdpi.com |
| 2-Aminothiophenol + Chloroacetyl chloride | Microwave | 10 minutes | High | mdpi.com |
An in-depth examination of the synthetic approaches for this compound and its chemical relatives reveals a variety of sophisticated strategies. These methods focus on the introduction of the C2-amino group and the optimization of reaction pathways to improve efficiency, purity, and environmental sustainability.
Mechanistic Insights into the Synthesis and Reactions of 4 Bromo 7 Chloro 1,3 Benzothiazol 2 Amine
Elucidation of Ring Closure Mechanisms
The formation of the 2-aminobenzothiazole (B30445) ring system can be achieved through several synthetic routes, with the most common being the cyclization of appropriately substituted anilines. For the specific synthesis of 4-bromo-7-chloro-1,3-benzothiazol-2-amine, the most plausible and widely applicable method starts from a disubstituted aniline (B41778) precursor, namely 3-bromo-6-chloroaniline. The reaction, often referred to as the Hugerschoff reaction, involves treating the aniline with a source of thiocyanate (B1210189), such as potassium or ammonium (B1175870) thiocyanate (KSCN or NH₄SCN), in the presence of an oxidizing agent, typically bromine in acetic acid. nih.govscholarsresearchlibrary.com
The mechanism proceeds through several key steps:
Thiourea (B124793) Formation: The aniline first reacts with the thiocyanate to form an N-arylthiourea intermediate.
Oxidative Cyclization: The crucial ring-closing step is an intramolecular electrophilic aromatic substitution. nih.gov The thiourea sulfur atom, after activation by the oxidant (bromine), acts as an electrophile. It attacks the carbon atom ortho to the amino group on the benzene (B151609) ring. The presence of the activating amino group directs this cyclization.
Aromatization: The resulting dihydrobenzothiazole intermediate then undergoes oxidation and rearrangement to yield the final aromatic 2-aminobenzothiazole product.
An alternative, well-established method is the Jacobson synthesis, which involves the oxidative cyclization of an N-arylthioamide using an oxidant like potassium ferricyanide (B76249) in a basic medium. rsc.org While applicable to many benzothiazoles, the Hugerschoff method starting from the corresponding aniline is generally more direct for 2-amino derivatives.
Mechanisms of Halogenation and Substituent Introduction
The specific 4-bromo-7-chloro substitution pattern can be achieved via two primary mechanistic strategies: cyclization of a pre-halogenated precursor or direct halogenation of a benzothiazole (B30560) intermediate.
Strategy 1: Cyclization of a Pre-halogenated Precursor This is the most direct route, utilizing 3-bromo-6-chloroaniline as the starting material, as described in the ring-closure mechanism above. The positions of the halogen substituents are thus predetermined by the choice of the starting aniline.
Strategy 2: Regioselective Halogenation Alternatively, one could start with a mono-halogenated benzothiazole and introduce the second halogen via electrophilic aromatic substitution (SEAr). For instance, starting with 7-chloro-1,3-benzothiazol-2-amine, a subsequent bromination reaction would be required. The mechanism for this electrophilic halogenation involves: wikipedia.orgmasterorganicchemistry.com
Generation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃) activates the halogen (Br₂), polarizing it to create a potent electrophile, Br⁺. makingmolecules.com
Nucleophilic Attack: The electron-rich benzothiazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.
Regioselectivity: The position of the incoming electrophile is directed by the existing substituents. The 2-amino group is a powerful activating ortho-, para-director, while the 7-chloro substituent is a deactivating but ortho-, para-director. The combined directing effects would strongly favor substitution at the C-4 and C-5 positions. Steric hindrance may also play a role in favoring one position over the other. A similar regioselectivity has been observed in the synthesis of a 7-bromo-4-chloro-1H-indazol-3-amine, where bromination of 2,6-dichlorobenzonitrile (B3417380) occurred selectively at the desired position. chemrxiv.orgchemrxiv.org
Re-aromatization: A base removes a proton from the site of substitution, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product.
A similar regioselective halogenation using copper salts has also been reported for 2-amino-1,3-thiazoles, providing an efficient method under mild conditions. nih.gov
Nucleophilic Reactivity of the Amine Group
The exocyclic amino group at the C-2 position of the benzothiazole ring possesses a lone pair of electrons, rendering it nucleophilic. nih.gov This reactivity allows for a wide range of functionalization reactions, including acylation, alkylation, and condensation to form Schiff bases. nih.govacs.org
The general reactivity trend is influenced by the electronic nature of the benzothiazole ring. In this compound, the two electron-withdrawing halogen atoms (bromine and chlorine) decrease the electron density of the aromatic system. This inductive effect reduces the basicity and, consequently, the nucleophilicity of the 2-amino group compared to the unsubstituted parent compound. Despite this reduced reactivity, the amine group remains a viable nucleophile for many transformations.
Table 1: Representative Reactions of the 2-Amino Group
| Reaction Type | Reagent | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acyl Chlorides (e.g., Chloroacetyl chloride) | N-(1,3-benzothiazol-2-yl)amides | Base catalyst (e.g., Triethylamine), organic solvent. acs.org |
| Schiff Base Formation | Aldehydes / Ketones | Imines (Schiff bases) | Acid or base catalysis, often with removal of water. |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Base, polar solvent; may lead to mixtures. nih.gov |
| Urea/Thiourea Formation | Isocyanates / Isothiocyanates | N-((1,3-benzothiazol-2-yl)carbamoyl)ureas | Aprotic solvent. scholarsresearchlibrary.com |
Reactivity of Halogen Atoms in Subsequent Functionalization
The bromine and chlorine atoms on the benzene ring of this compound are key handles for further diversification, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov The general catalytic cycle for these reactions, such as the Suzuki or Buchwald-Hartwig couplings, involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
A crucial aspect of the reactivity of this molecule is the differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial, often rate-determining, oxidative addition step. This reactivity difference allows for highly selective functionalization at the C-4 position (bromine) while leaving the chlorine atom at C-7 untouched, by carefully controlling the reaction conditions. nih.gov Functionalization of the C-Cl bond typically requires more forcing conditions, such as higher temperatures and more electron-rich, sterically hindered phosphine (B1218219) ligands.
Table 2: Site-Selective Cross-Coupling Potential
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Selectivity | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂ | Highly selective for C-Br over C-Cl under standard conditions. | acs.org |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, XPhos, SPhos | Selective amination at the C-Br position is achievable. | organic-chemistry.org |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Excellent selectivity for C-Br is expected. | acs.org |
| Heck Coupling | Alkene | Pd(OAc)₂ | Reaction at the C-Br bond is preferred. | youtube.com |
Exploration of Intramolecular Cyclization Pathways
The inherent reactivity of the 2-aminobenzothiazole scaffold allows for its use in constructing more complex, fused heterocyclic systems. A prominent pathway involves the functionalization of the 2-amino group with a bifunctional reagent, followed by an intramolecular cyclization. This strategy is widely used to synthesize imidazo[2,1-b]benzothiazoles, a class of compounds with significant biological interest. nih.govnih.gov
A common approach involves the reaction of a 2-aminobenzothiazole with an α-halocarbonyl compound (e.g., α-bromoketones or α-bromoesters). nih.govnih.gov The mechanism is as follows:
N-Alkylation: The reaction typically begins with the nucleophilic attack of the endocyclic nitrogen (N-1) of the benzothiazole onto the electrophilic carbon of the α-halocarbonyl. This forms a quaternary thiazolium salt intermediate. The endocyclic nitrogen is often more nucleophilic in this specific reaction type. rsc.org
Deprotonation: A base removes the acidic proton from the exocyclic amino group, generating a ylide or related reactive species.
Intramolecular Cyclization: The resulting anionic nitrogen then attacks the carbonyl carbon intramolecularly, leading to the formation of a five-membered imidazole (B134444) ring.
Dehydration: Subsequent elimination of a water molecule yields the aromatic imidazo[2,1-b]benzothiazole (B1198073) core.
Alternatively, reactions with β-ketoesters can be controlled to produce different fused ring systems. Depending on the catalyst used (Lewis acid vs. Brønsted base), the reaction can be directed to form either benzo nih.govbeilstein-journals.orgthiazolo[3,2-a]pyrimidin-4-ones or benzo[d]imidazo[2,1-b]thiazoles, highlighting the synthetic versatility of the 2-aminobenzothiazole starting material. beilstein-journals.org These cyclization reactions provide a powerful tool for rapidly building molecular complexity from the this compound scaffold. nih.govnih.gov
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum is expected to provide key information about the protons on the benzene (B151609) ring and the amine group. The aromatic region would feature signals from the two adjacent protons at positions 5 and 6.
Aromatic Protons: Due to their proximity, the H-5 and H-6 protons would split each other, resulting in two distinct doublets. The electron-withdrawing nature of the halogen atoms at the adjacent C-4 (bromo) and C-7 (chloro) positions would deshield these protons, causing their signals to appear in the downfield region of the spectrum, likely between δ 7.0 and 8.0 ppm.
Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.2 - 7.6 | Doublet (d) | ~8.0 (ortho-coupling) |
| H-6 | 7.1 - 7.5 | Doublet (d) | ~8.0 (ortho-coupling) |
| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | N/A |
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the benzothiazole (B30560) core. The chemical shifts are significantly influenced by the electronegativity of the neighboring atoms (N, S, Br, Cl).
Thiazole (B1198619) Carbons: The C-2 carbon, bonded to two nitrogen atoms (one exocyclic amine, one endocyclic imine) and a sulfur atom, is expected to be the most deshielded, with a chemical shift appearing significantly downfield, likely in the range of δ 165-175 ppm.
Halogenated Carbons: The C-4 and C-7 carbons, directly attached to bromine and chlorine respectively, will have their chemical shifts influenced by the halogen's inductive effects. These signals are anticipated in the δ 110-135 ppm range.
Other Aromatic Carbons: The remaining carbons of the benzene ring (C-3a, C-5, C-6, C-7a) would resonate at chemical shifts typical for substituted aromatic systems. For comparison, in the related compound 4-bromo-7-chloro-2,1,3-benzothiadiazole, the carbon atoms attached to bromine and chlorine (C-4 and C-7) appear at δ 134.8 and 141.3 ppm, respectively .
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165 - 175 |
| C-3a | 145 - 155 |
| C-4 | 110 - 120 |
| C-5 | 120 - 130 |
| C-6 | 120 - 130 |
| C-7 | 130 - 140 |
| C-7a | 125 - 135 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides an extremely accurate mass measurement of the parent ion, which is used to confirm the molecular formula. The molecular formula for 4-bromo-7-chloro-1,3-benzothiazol-2-amine is C₇H₄BrClN₂S. The presence of both bromine (⁷⁹Br/⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl isotopes in an approximate 3:1 ratio) results in a highly characteristic isotopic cluster for the molecular ion peak, which is a definitive indicator of the presence of these two halogens.
Table 3: HRMS Molecular Ion Data
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
| C₇H₄BrClN₂S | [M(⁷⁹Br³⁵Cl)]⁺ | 261.8967 |
| C₇H₄BrClN₂S | [M(⁸¹Br³⁵Cl)]⁺ | 263.8947 |
| C₇H₄BrClN₂S | [M(⁷⁹Br³⁷Cl)]⁺ | 263.8938 |
| C₇H₄BrClN₂S | [M(⁸¹Br³⁷Cl)]⁺ | 265.8917 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C=N, and C-halogen bonds.
N-H Stretching: The primary amine group (-NH₂) should exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹.
C=N and C=C Stretching: The C=N imine stretch of the thiazole ring and the C=C stretches of the aromatic ring are expected to appear in the 1500-1650 cm⁻¹ region.
C-Halogen Stretching: The vibrations for the C-Cl and C-Br bonds are found in the fingerprint region, typically below 800 cm⁻¹. For instance, C-Cl stretching is often observed around 738 cm⁻¹ and C-Br stretching near 576 cm⁻¹ in similarly substituted molecules researchgate.net.
Table 4: Predicted FTIR Absorption Bands
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=N (imine) | Stretch | 1600 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 700 - 800 |
| C-Br | Stretch | 550 - 650 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the precise three-dimensional location of atoms in a crystalline solid, offering definitive proof of structure, bond lengths, and bond angles.
While specific crystallographic data for this compound has not been reported, analysis of a suitable single crystal would yield its unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ of the repeating unit) and identify its crystal system (e.g., monoclinic, orthorhombic). This data is unique to the compound's specific crystalline form.
Table 5: Crystallographic Data
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Bond Lengths and Angles Analysis
Detailed, experimentally determined data on the bond lengths and angles for this compound are not available in published crystallographic literature. To provide this analysis, a single-crystal X-ray diffraction study would need to be performed on the compound.
Intermolecular Interactions and Packing Arrangements
A definitive analysis of the intermolecular interactions, such as hydrogen bonding networks and crystal packing arrangements for this compound, is contingent upon the availability of its crystal structure data. Without this information, a scientifically accurate description of how the molecules arrange themselves in the solid state cannot be provided.
Computational and Theoretical Investigations of 4 Bromo 7 Chloro 1,3 Benzothiazol 2 Amine
Theoretical Studies on Reaction Pathways and Transition States
The elucidation of reaction mechanisms, including the identification of reaction pathways and the characterization of transition states, is a cornerstone of modern computational chemistry. For a molecule such as 4-bromo-7-chloro-1,3-benzothiazol-2-amine, theoretical studies provide invaluable insights into its reactivity, the feasibility of different reaction routes, and the energetic barriers that govern reaction rates. While specific computational studies on the reaction pathways of this compound are not extensively available in public literature, the methodologies applied to similar benzothiazole (B30560) derivatives offer a clear framework for how such investigations would be conducted.
Theoretical investigations into reaction pathways typically employ quantum mechanical methods, with Density Functional Theory (DFT) being a prominent and widely used approach due to its balance of accuracy and computational cost. nih.gov Such studies can predict the step-by-step mechanism of a chemical transformation, identifying all intermediates and transition states that connect reactants to products.
For a substituted benzothiazole like this compound, several reaction types are of interest, including electrophilic aromatic substitution on the benzene (B151609) ring, nucleophilic substitution at the 2-amino group, and potential cyclization reactions involving the amino group and a substituent. Computational chemists can model these potential reaction pathways to determine the most energetically favorable route.
The process of mapping a reaction pathway involves locating the stationary points on the potential energy surface (PES). These include the energy minima corresponding to the reactants, products, and any stable intermediates, as well as the first-order saddle points, which represent the transition states. The energy difference between the reactants and the highest-energy transition state on the pathway determines the activation energy of the reaction, a critical factor in determining the reaction rate.
A key aspect of these theoretical studies is the analysis of the transition state structure. The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the point of maximum energy. researchgate.net By examining the geometry of the transition state, chemists can understand which bonds are breaking and which are forming, providing a detailed picture of the transformation at the molecular level.
For instance, in an electrophilic substitution reaction on the benzene moiety of this compound, computational models would predict the preferred site of attack (ortho, meta, or para to the existing substituents) by calculating the activation energies for each possibility. The electron-donating or -withdrawing nature of the chloro, bromo, and amino-thiazole substituents would significantly influence the regioselectivity of such a reaction. masterorganicchemistry.comsavemyexams.com The activating or deactivating nature of these groups affects the electron density of the aromatic ring and, consequently, the rate of electrophilic attack. masterorganicchemistry.com
Similarly, for nucleophilic substitution reactions involving the 2-amino group, theoretical calculations can model the approach of a nucleophile and the subsequent bond formation and breaking steps. These calculations would reveal the energetic feasibility of such reactions and how the halogen substituents on the benzene ring might electronically influence the reactivity of the amino group.
While specific data for this compound is not available, the table below illustrates the type of data that would be generated from a DFT study on a hypothetical reaction, such as the initial step of an electrophilic attack on a substituted benzothiazole.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | Benzothiazole Derivative + Electrophile | 0.0 | - |
| Transition State 1 | [Benzothiazole...Electrophile]‡ | +15.2 | Formation of C-E bond |
| Intermediate 1 | Sigma Complex | -2.5 | Fully formed C-E bond |
| Transition State 2 | [Sigma Complex...H+]‡ | +5.8 | Breaking of C-H bond |
| Products | Substituted Benzothiazole + H+ | -10.7 | - |
This table is illustrative and presents hypothetical data for educational purposes, as specific computational results for the titled compound were not found in the searched literature.
Chemical Reactivity and Derivatization Strategies of 4 Bromo 7 Chloro 1,3 Benzothiazol 2 Amine
Functionalization at the Amine Nitrogen
The exocyclic amino group of 2-aminobenzothiazoles is a key site for derivatization due to the nucleophilic nature of its nitrogen atom. nih.gov This moiety can readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. nih.gov
The acylation of the 2-amino group is a common strategy to introduce amide functionalities, which can significantly alter the molecule's biological and chemical properties. This reaction typically involves treating the 2-aminobenzothiazole (B30445) with an acylating agent like an acid chloride or anhydride. For instance, substituted 2-aminobenzothiazoles can be readily acylated with reagents such as chloroacetyl chloride or acetic anhydride. nih.gov In a typical procedure, the reaction is carried out in a suitable solvent, sometimes in the presence of a base like pyridine (B92270) to neutralize the acid generated. nih.gov
Another approach involves the three-component domino reaction of diaminodiaryl disulfides, which, after in-situ formation of the 2-aminobenzothiazole structure, undergo intermolecular acyl group migration to the exocyclic nitrogen, yielding N-acylated 2-aminobenzothiazoles. nih.gov
Alkylation of 2-aminobenzothiazoles can occur at either the exocyclic amino group or the endocyclic thiazole (B1198619) nitrogen, a characteristic feature of the amidine (–N=C–NH₂) system. nih.gov The regioselectivity of the reaction often depends on the nature of the alkylating agent and the reaction conditions. Alkylation with highly reactive halides, such as 7-chloro-4,6-dinitrobenzofuroxane, has been shown to initially occur at the primary amino group to yield monoalkylated products. nih.gov
Regioselective N-alkylation at the exocyclic amine has also been achieved using benzylic alcohols as the alkylating agents. rsc.org While specific examples for 4-bromo-7-chloro-1,3-benzothiazol-2-amine are not detailed in the literature, the general reactivity suggests that N-methylation could be achieved using standard methylating agents like methyl iodide or dimethyl sulfate, with careful control of conditions to manage selectivity.
The primary amino group of this compound is expected to readily react with aldehydes and ketones to form Schiff bases, or imines. This condensation reaction is a cornerstone of heterocyclic chemistry. The synthesis typically involves refluxing equimolar amounts of the 2-aminobenzothiazole derivative and a suitable aromatic or aliphatic aldehyde in a solvent like ethanol (B145695). jocpr.comresearchgate.net A catalytic amount of an acid (e.g., glacial acetic acid) or a base (e.g., piperidine) is often added to facilitate the reaction. jocpr.comijpbs.com
The reaction has been successfully demonstrated with various halogenated 2-aminobenzothiazoles and different aldehydes. ijpbs.comalayen.edu.iq For example, 6-bromo-2-aminobenzothiazole has been condensed with o-vanillin, and 4,6-difluoro-2-aminobenzothiazole has been reacted with 5-bromo-2-hydroxy benzaldehyde. jocpr.comijpbs.com The azomethine group (–CH=N–) in the resulting Schiff base is a key pharmacophore that imparts significant biological activity. jocpr.com
Table 1: Representative Synthesis of a Schiff Base from a Halogenated 2-Aminobenzothiazole This table is based on analogous reactions, as direct data for this compound was not available.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |
| 6-Bromo-2-aminobenzothiazole | o-Vanillin | Piperidine (catalytic) | Absolute Ethanol | Reflux, 3 hours | o-Vanilidine-2-amino-6-bromo benzothiazole (B30560) |
| 4,6-Difluoro-2-aminobenzothiazole | 5-Bromo-2-hydroxy benzaldehyde | Glacial Acetic Acid (catalytic) | Methanol | Reflux, 10-12 hours | 4-Bromo-2-(((4,6-difluorobenzothiazole-2-yl)imino)methyl)phenol |
Source: Adapted from JOCPR, 2013 and ijpbs, 2019. jocpr.comijpbs.com
Transformations Involving the Halogen Substituents
The bromine and chlorine atoms on the benzene (B151609) ring of the molecule are key handles for further functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) allows for the replacement of aryl halides with a variety of nucleophiles. The reaction is generally favored when the aromatic ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com In the 1,3-benzothiazole system, the heterocyclic thiazole ring acts as an electron-withdrawing group, activating the attached benzene ring towards nucleophilic attack.
The reactivity of the halogens in an SNAr reaction depends on their position relative to the activating group and their electronegativity. In dihalogenated systems, regioselectivity is a critical consideration. nih.gov For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more polarized carbon-halogen bond. youtube.com Consequently, the leaving group ability often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. However, the specific electronic environment of the this compound will ultimately determine which halogen is more readily substituted. Without direct experimental data, predictions must be made cautiously, but the position and nature of the halogen are both crucial factors. libretexts.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the halogen substituents on the benzothiazole ring are ideal substrates for these transformations.
Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com It is widely used due to its mild conditions and tolerance of various functional groups. nih.gov In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed oxidative addition means that selective coupling at the C4 position is expected. A typical reaction would involve treating the benzothiazole with an arylboronic acid in the presence of a catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water. mdpi.comresearchgate.net
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org The reaction requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. Similar to the Suzuki-Miyaura reaction, the C4-Br bond would be the anticipated site of reaction over the C7-Cl bond. This allows for the introduction of various alkenyl substituents at the C4 position. nih.gov
Sonogashira Coupling: This reaction couples an aryl or vinyl halide with a terminal alkyne, providing a direct route to arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a copper(I) co-catalyst (e.g., CuI) and a base, often an amine like triethylamine. youtube.com For this compound, Sonogashira coupling would be expected to proceed selectively at the C4-Br position, enabling the synthesis of 4-alkynyl-7-chloro-1,3-benzothiazol-2-amines.
Table 2: General Conditions for Cross-Coupling Reactions on Halogenated Aromatic Scaffolds This table presents generalized conditions applicable to the target compound based on reactions of analogous substrates.
| Reaction Name | Typical Catalyst | Typical Ligand | Typical Base | Typical Substrates |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | K₃PO₄, Cs₂CO₃ | Aryl/vinyl boronic acids or esters |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | Alkenes (e.g., acrylates, styrenes) |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, Piperidine | Terminal Alkynes |
Source: Adapted from various sources. nih.govresearchgate.netlibretexts.orgyoutube.com
Reductive Dehalogenation Strategies
Reductive dehalogenation of aryl halides is a fundamental transformation in organic synthesis, often employed to remove halogen atoms and introduce hydrogen. In the case of this compound, the presence of two different halogens on the benzene ring—bromine at the C4 position and chlorine at the C7 position—presents an opportunity for selective dehalogenation.
The carbon-halogen bond strength increases in the order C-Br < C-Cl, which generally allows for the selective removal of bromine over chlorine under controlled conditions. Palladium-catalyzed hydrodehalogenation is a widely used and effective method for this purpose. Various palladium catalysts, often in combination with a hydride source, can facilitate this transformation.
One common approach involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium(II) acetate, with a hydride donor like polymethylhydrosiloxane (B1170920) (PMHS) or simple alcohols. For instance, palladium-catalyzed hydrodehalogenation of aryl chlorides has been achieved using ethanol as the hydride source under mild conditions. rsc.org The choice of ligand for the palladium catalyst can also influence the selectivity and efficiency of the reaction. Ylide-substituted phosphines (YPhos) have been shown to be effective ligands for the hydrodehalogenation of chloroarenes. rsc.org
Another effective system for the dehalogenation of aryl halides utilizes a palladium-phosphite catalyst. This system has been shown to be effective for both aryl chlorides and bromides. Notably, aryl bromides can be dehalogenated under milder basic conditions (e.g., Cs2CO3) compared to the stronger base (e.g., NaOtBu) required for aryl chlorides, highlighting the potential for selective de-bromination. researchgate.net This chemoselectivity has been demonstrated where a bromochlorobenzene was converted exclusively to chlorobenzene. researchgate.net
A metal-free alternative for protodehalogenation involves the use of chlorotrimethylsilane (B32843) and sodium iodide. This system has been shown to be effective for the regioselective protodehalogenation of halogenated benzothiazole derivatives. researchgate.net
Below is a table summarizing potential conditions for the reductive dehalogenation of this compound based on analogous systems.
| Catalyst/Reagent System | Hydride/Reductant Source | Potential Outcome | Reference Compound Example |
| Palladium on Carbon (Pd/C) | H₂ gas | Non-selective removal of both Br and Cl | General method for aryl halides |
| Pd(OAc)₂ / YPhos | Ethanol | Selective removal of Br over Cl | Chloroarenes rsc.org |
| Pd-phosphite catalyst / Cs₂CO₃ | Formate salts or other H-donors | Selective removal of Br | Bromochlorobenzene researchgate.net |
| Chlorotrimethylsilane / NaI | Not applicable | Potential for regioselective dehalogenation | Halogenated benzothiazoles researchgate.net |
Regioselective Functionalization of the Benzene Ring (e.g., C-H activation)
Direct functionalization of the benzene ring of the 4-bromo-7-chloro-1,3-benzothiazole scaffold via C-H activation presents a powerful strategy for introducing further molecular complexity. The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents: the amino group, the thiazole ring nitrogen, and the two halogen atoms.
While specific C-H activation studies on this compound are not documented, research on related benzothiadiazole (BTD) systems offers valuable insights. For instance, iridium-catalyzed C-H borylation has been shown to be a versatile method for the functionalization of the BTD benzenoid ring. nih.govdiva-portal.org This reaction allows for the introduction of a boryl group, which can then be further transformed through various cross-coupling reactions. The regioselectivity of the borylation is often directed by the electronic and steric environment of the C-H bonds. nih.govdiva-portal.org
In the context of this compound, the potential sites for C-H activation are the C5 and C6 positions. The directing group ability of the 2-amino group or the thiazole nitrogen could potentially be harnessed to achieve regioselective functionalization at these positions. Nickel-catalyzed intramolecular oxidative C-H bond functionalization has been reported for the synthesis of 2-aminobenzothiazoles from arylthioureas, demonstrating the feasibility of C-H activation on the benzothiazole core. acs.org
The following table outlines potential C-H activation strategies applicable to the benzothiazole ring, based on studies of related heterocyclic systems.
| Reaction Type | Catalyst/Reagent | Potential Functionalization | Key Feature | Reference System |
| C-H Borylation | Iridium catalyst / B₂pin₂ | Introduction of a boryl group for further coupling | Versatile intermediate formation | 2,1,3-Benzothiadiazole nih.govdiva-portal.org |
| C-H Arylation | Palladium catalyst / Aryl halide | Direct introduction of an aryl group | Atom-economical C-C bond formation | General for heterocycles |
| C-H Amination | Rhodium or Ruthenium catalyst | Introduction of an amino or amido group | Direct C-N bond formation | General for heterocycles |
Synthesis of Fused Heterocyclic Systems Containing the 4-Bromo-7-chloro-1,3-benzothiazole Moiety
The 2-aminobenzothiazole core is a versatile building block for the synthesis of a variety of fused heterocyclic systems. The exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring can both act as nucleophiles, enabling annulation reactions with suitable bifunctional electrophiles.
One common strategy involves the reaction of 2-aminobenzothiazoles with α-haloketones, which can lead to the formation of imidazo[2,1-b]benzothiazoles. This reaction, known as the Hantzsch thiazole synthesis, is a cornerstone in heterocyclic chemistry. The presence of substituents on the benzothiazole ring can influence the reactivity and the properties of the resulting fused system.
Another approach is the reaction of 2-aminobenzothiazoles with β-ketoesters. Depending on the reaction conditions, this can lead to different fused products. For example, using a Brønsted base can promote the formation of benzo[d]imidazo[2,1-b]thiazoles, while a Lewis acid catalyst can direct the reaction towards benzo nih.govnih.govthiazolo[3,2-a]pyrimidin-4-ones. beilstein-journals.orgnih.gov This demonstrates the potential for reagent-controlled regioselective cyclization. beilstein-journals.orgnih.gov
Furthermore, multicomponent reactions offer an efficient pathway to complex fused systems. For example, the reaction of a 2-aminobenzothiazole derivative, an aldehyde, and an isocyanide can yield 3-aminoimidazo[2,1-b] beilstein-journals.orgnih.govbenzothiazoles. nih.gov
The table below summarizes some strategies for the synthesis of fused heterocyclic systems starting from 2-aminobenzothiazole derivatives.
| Reagent Type | Resulting Fused System | Reaction Conditions | Key Feature | Reference |
| α-Haloketones | Imidazo[2,1-b]benzothiazoles | Typically heated in a solvent like ethanol | Classical Hantzsch-type cyclization | nih.gov |
| β-Ketoesters | Benzo[d]imidazo[2,1-b]thiazoles or Benzo nih.govnih.govthiazolo[3,2-a]pyrimidin-4-ones | Base (KOt-Bu) or Lewis Acid (In(OTf)₃) catalysis | Reagent-controlled regioselectivity | beilstein-journals.orgnih.gov |
| Aldehyde and Isocyanide | 3-Aminoimidazo[2,1-b] beilstein-journals.orgnih.govbenzothiazoles | Multicomponent reaction, often with an acid catalyst | High atom economy and complexity generation | nih.gov |
Structure Chemical Activity Relationships and Molecular Interactions
Influence of Halogen Position and Electronic Nature on Reactivity
The chemical reactivity of 4-bromo-7-chloro-1,3-benzothiazol-2-amine is significantly modulated by the presence and position of its halogen substituents. The bromine atom at position 4 and the chlorine atom at position 7 are both electron-withdrawing groups, primarily through the inductive effect (-I). This effect decreases the electron density on the fused benzene (B151609) ring, which in turn influences the electronic character of the entire benzothiazole (B30560) system.
The deactivation of the aromatic ring by halogens makes it less susceptible to electrophilic substitution. Conversely, this withdrawal of electron density can affect the nucleophilicity and basicity of the heteroatoms in the thiazole (B1198619) ring. Structure-activity relationship (SAR) studies on various benzothiazole derivatives, although often in a biological context, provide insights into this electronic influence. For instance, research has shown that the presence of an electronegative chloro group at certain positions on the benzothiazole moiety can enhance biological activity, a phenomenon linked to the altered electronic distribution and reactivity of the molecule. researchgate.net The specific placement at C4 and C7 positions deactivates the carbocyclic ring while influencing the charge distribution on the heterocyclic portion, which is critical for its interaction with other chemical species. researchgate.netnih.gov
Impact of Substituents on Protonation States and pKa Values
The protonation state and acid dissociation constant (pKa) of this compound are directly influenced by its substituents. The parent compound, 2-aminobenzothiazole (B30445), has a reported pKa of approximately 4.51 for the protonation of the endocyclic aza-nitrogen atom. nih.gov
The bromo and chloro substituents on the benzene ring are strongly electron-withdrawing. This inductive pull of electron density extends throughout the molecule, reducing the electron density on both the endocyclic (ring) nitrogen and the exocyclic (amino) nitrogen. As a result, these nitrogen atoms become less basic and less readily accept a proton. Consequently, this compound is expected to be a weaker base than its unsubstituted counterpart, possessing a pKa value significantly lower than 4.51. Studies on substituted benzothiazoles confirm that strong electron-withdrawing groups lead to increased acidity (lower pKa). nih.govnih.gov
Table 1: pKa Values of 2-Aminobenzothiazole and Related Azoles This table provides context for the expected pKa of the title compound by showing values for the parent compound and the effect of substituents on similar heterocyclic systems.
| Compound | pKa Value | Reference |
|---|---|---|
| 2-Aminobenzothiazole | 4.51 | nih.gov |
| Benzothiazole | 1.84 | nih.gov |
| Indazole (general) | 1.22 - 1.40 | researchgate.net |
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding, π-stacking)
The molecular structure of this compound allows for a variety of intermolecular interactions that govern its chemical behavior and solid-state structure.
Hydrogen Bonding: The primary site for hydrogen bonding is the 2-amino group. The two N-H protons act as hydrogen bond donors. The lone pair of electrons on the amino nitrogen, as well as the lone pair on the sp²-hybridized endocyclic nitrogen (N3), can serve as hydrogen bond acceptors. This donor-acceptor capability is crucial in the formation of molecular assemblies and in interactions with other molecules. nih.gov
Halogen Bonding: The bromine and chlorine atoms attached to the aromatic ring can participate in halogen bonding. In this interaction, the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This directional interaction can play a significant role in crystal engineering and molecular recognition.
π-Stacking: The planar, aromatic benzothiazole ring system is capable of engaging in π-π stacking interactions. These interactions are common between aromatic rings and contribute to the stabilization of crystal structures and molecular complexes. Computational docking studies of similar benzothiazole derivatives often highlight π-π stacking interactions with aromatic amino acid residues in biological targets. nih.gov
Computational Studies on Molecular Interactions with Non-Biological Substrates or Probes
While computational docking is extensively used to study interactions with biological receptors wjarr.comresearchgate.netijariie.com, it is also a valuable tool for understanding host-guest chemistry in non-biological systems. Although specific docking studies for this compound with a synthetic receptor are not prominent in the literature, the principles can be readily applied.
A common application is the study of interactions with cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov Molecular docking simulations can predict how a hydrophobic guest molecule, such as this benzothiazole derivative, would bind within the cyclodextrin (B1172386) cavity. These in silico studies calculate binding affinities (docking scores) and predict the most stable conformation of the host-guest complex. nih.gov Such research is instrumental in designing drug delivery systems, as the encapsulation of a poorly water-soluble compound can enhance its solubility and bioavailability. nih.govbiointerfaceresearch.com The docking process would involve positioning the benzothiazole moiety within the nonpolar cavity of the cyclodextrin, driven by favorable hydrophobic and van der Waals interactions.
Computational studies, particularly those using Density Functional Theory (DFT), have provided significant insights into the interaction of benzothiazole derivatives with various material surfaces. These interactions are critical in fields like corrosion inhibition and materials science.
Metal Surfaces: Benzothiazoles are known corrosion inhibitors. DFT calculations show that they can chemisorb onto metal surfaces like iron and copper. The interaction can occur in two primary ways: a parallel orientation where the π-system of the aromatic rings hybridizes with the d-orbitals of the metal, or a perpendicular orientation where the molecule binds through the σ-orbitals of its nitrogen heteroatoms. mdpi.com The presence of electron-rich sulfur and nitrogen atoms facilitates strong adsorption, forming a protective layer on the material. mdpi.com
Carbon-Based Materials: 2-aminobenzothiazole has been shown to chemically bond to multi-walled carbon nanotubes, creating sorbent materials for environmental applications. researchgate.net Furthermore, benzothiazole derivatives have been studied for their interaction with reduced graphene oxide (rGO), where they can influence the morphology and properties of nanocomposites.
Covalent Organic Frameworks (COFs): Benzothiazole units are used as building blocks in COFs. The nitrogen and sulfur heteroatoms within the framework can enhance charge carrier mobility and provide specific affinities for guest molecules like CO₂, demonstrating the role of the molecule's structure in creating functional, porous materials. ijariie.com
Conformational Analysis and its Relationship to Chemical Behavior
The conformational landscape of this compound is key to its chemical properties. The fused benzothiazole core is a rigid, planar system. The main source of conformational flexibility arises from the exocyclic 2-amino group.
Tautomerism: A critical aspect of 2-aminobenzothiazoles is the potential for amino-imino tautomerism. The compound can exist in the 2-amino form or the 2-imino form, where a proton has migrated from the exocyclic nitrogen to the endocyclic nitrogen. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. This tautomeric balance is fundamental to the molecule's reactivity, as each form presents different sites for chemical reactions. researchgate.net
Rotational Isomers: Rotation around the C2-N bond of the amino group can lead to different rotational conformers. Computational studies using DFT can identify the most stable conformers by calculating their relative energies. The orientation of the amino group can affect the molecule's dipole moment and its ability to form specific intermolecular hydrogen bonds, thereby influencing its chemical and physical behavior. The lowest energy conformation dictates the most likely shape the molecule will adopt when interacting with other species or forming a crystal lattice.
Table 2: Computational Data for Substituted Benzothiazoles This table presents representative data from computational studies on benzothiazole derivatives, illustrating how substituents affect electronic properties. ∆E represents the HOMO-LUMO energy gap.
| Compound Feature | HOMO-LUMO Gap (∆E) | Significance | Reference |
|---|---|---|---|
| Unsubstituted Phenyl Ring | Higher ∆E | Kinetically more stable, less reactive |
Potential Applications in Chemical Research and Material Science
Utilization as a Synthetic Building Block for Complex Organic Molecules
The structure of 4-bromo-7-chloro-1,3-benzothiazol-2-amine is well-suited for its role as a foundational unit in the synthesis of more complex molecules. The presence of bromine and chlorine atoms on the benzene (B151609) ring allows for regioselective functionalization through various cross-coupling reactions. These halogen sites can be targeted by palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations to form new carbon-carbon and carbon-nitrogen bonds. acs.org
The differential reactivity of the C-Br versus the C-Cl bond can potentially allow for sequential, site-specific modifications. Furthermore, the 2-amino group is a key functional handle that can undergo a wide range of chemical transformations, including diazotization, acylation, and condensation reactions, further expanding its synthetic utility. This multi-functional nature enables the construction of intricate molecular architectures, including those with applications in medicinal chemistry and functional materials. nih.govmdpi.com
Table 1: Potential Synthetic Transformations
| Functional Group | Reaction Type | Potential Outcome |
| 4-Bromo / 7-Chloro | Suzuki Coupling | Arylation (C-C bond formation) |
| 4-Bromo / 7-Chloro | Buchwald-Hartwig Amination | Amination (C-N bond formation) |
| 4-Bromo / 7-Chloro | Sonogashira Coupling | Alkynylation (C-C bond formation) |
| 2-Amino | Acylation | Formation of amides |
| 2-Amino | Schiff Base Formation | Condensation with aldehydes/ketones |
Role in Catalysis (e.g., as a ligand in transition metal catalysis)
The nitrogen atoms within the this compound structure—one in the thiazole (B1198619) ring and one in the exocyclic amino group—can act as Lewis bases, capable of donating electron pairs to coordinate with transition metal centers. This property allows the molecule to function as a ligand in the formation of metal complexes. mdpi.com Such complexes can exhibit catalytic activity, potentially mediating a variety of organic transformations. The electronic properties of the benzothiazole (B30560) ring system, modified by the electron-withdrawing halogen substituents, can influence the stability and reactivity of the resulting metal catalyst, allowing for the fine-tuning of its catalytic performance.
Application in Sensor Development (e.g., based on electronic properties)
Benzothiazole derivatives are known for their fluorescent properties, making them valuable scaffolds for the development of chemical sensors. researchgate.net The inherent fluorescence of the benzothiazole core in this compound can be modulated by its interaction with specific analytes. The amino group can serve as a binding site for ions or small molecules, and such binding events can alter the electronic structure of the molecule, leading to a detectable change in its fluorescence emission (a "turn-on" or "turn-off" response). mdpi.comrsc.org The specific substitution pattern could be leveraged to create sensors with high selectivity and sensitivity for various chemical species.
Development of Organic Electronic Materials (e.g., polymers, OLED components, solar cells)
The 2,1,3-benzothiadiazole core, a related heterocyclic system, is a well-established electron-deficient building block used in the creation of high-performance organic electronic materials. researchgate.net Similarly, the benzothiazole moiety in this compound possesses electron-withdrawing characteristics. This makes it a suitable component for constructing donor-acceptor (D-A) type conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nbinno.comnih.gov The bromo and chloro substituents provide convenient handles for polymerization reactions, such as Stille or Suzuki polycondensation, allowing for the incorporation of this unit into a larger conjugated system. co-ac.com The tuning of the electronic properties through such molecular design can lead to materials with optimized energy levels for efficient charge transport and light emission or absorption. researchgate.net
Table 2: Potential Roles in Organic Electronics
| Application | Function of the Benzothiazole Unit | Key Structural Features |
| Organic Solar Cells (OSCs) | Electron-acceptor component in D-A polymers | Halogen sites for polymerization, electron-deficient core |
| Organic Light-Emitting Diodes (OLEDs) | Component in emissive or charge-transport layers | Tunable electronic properties, fluorescent core |
| Organic Field-Effect Transistors (OFETs) | Semiconductor material component | Potential for ordered molecular packing, stable core |
Use as a Probe in Chemical Biology Research (focusing on molecular mechanisms, not clinical outcomes)
The fluorescent nature of the benzothiazole scaffold is highly advantageous for its use as a molecular probe in chemical biology. nih.gov Derivatives of this compound could be designed to investigate biological processes at a molecular level. For example, the molecule could be functionalized with reactive groups that allow it to selectively bind to specific proteins or nucleic acids. Upon binding, a change in the local environment could trigger a change in its fluorescence, enabling the visualization of these biomolecules within cells. nih.gov Such probes are instrumental in studying molecular interactions, enzyme activity, and other cellular mechanisms without focusing on therapeutic outcomes.
Advanced Analytical Derivatization Reagent
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. The 2-amino group of this compound can react with certain classes of compounds, such as those containing carboxylic acid or aldehyde functionalities, to form stable derivatives. These new derivatives would incorporate the strongly UV-absorbing and potentially fluorescent benzothiazole core, significantly enhancing their detectability by techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. researchgate.net The presence of bromine and chlorine atoms provides a distinct isotopic signature that would also facilitate identification and quantification by mass spectrometry.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry, traditionally involving the oxidative cyclization of anilines with thiocyanates. nih.gov However, the synthesis of polysubstituted derivatives like 4-bromo-7-chloro-1,3-benzothiazol-2-amine can be challenging, often facing issues of low yields and unfavorable impurity profiles. nih.gov Future research should prioritize the development of more efficient, selective, and sustainable synthetic methodologies.
Modern synthetic strategies that warrant investigation include:
Transition-Metal Catalysis: Palladium or copper-catalyzed C-S bond formation reactions could offer a direct and versatile route. researchgate.net For instance, a tandem reaction of a di-halogenated aniline (B41778) with an isothiocyanate, catalyzed by an immobilized copper catalyst, could provide a more practical synthesis. researchgate.net
One-Pot Procedures: Multi-component reactions that combine simple starting materials in a single step are highly desirable. nih.gov A green protocol could involve the reaction of the corresponding 2,5-dihaloaniline with a sulfur source under environmentally benign conditions, perhaps using water as a solvent or microwave irradiation to accelerate the reaction. nih.gov
Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, stoichiometry), potentially improving yields and safety, especially for exothermic cyclization reactions.
The development of such routes would not only make this compound more accessible for further studies but also align with the principles of green chemistry by minimizing waste and energy consumption. nih.govmdpi.com
Exploration of Photophysical Properties for Advanced Materials
Benzothiazole (B30560) derivatives are renowned for their unique photophysical properties, finding applications as fluorophores, sensors, and components in organic light-emitting diodes (OLEDs). nih.govnih.gov The electronic properties of this compound, influenced by its electron-withdrawing halogen atoms and the electron-donating amino group, suggest a rich and unexplored photophysical landscape.
Future research should focus on:
Characterization of Emissive Properties: A thorough investigation of the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes is a critical first step. nih.gov The presence of the heavy bromine atom could potentially induce intersystem crossing, leading to phosphorescence. The exploration of thermally activated delayed fluorescence (TADF) or room temperature phosphorescence (RTP) could be a particularly fruitful avenue, as these properties are highly sought after for next-generation OLEDs. qmul.ac.uk
Development of Optical Sensors: The amino group provides a convenient handle for derivatization. By attaching various receptor moieties, it may be possible to design chemosensors that exhibit a change in fluorescence or color upon binding to specific analytes like metal ions or anions. nih.govmdpi.com
Two-Photon Absorption (TPA): Derivatized benzothiazoles have shown promise as organic photosensitizers active under near-infrared (NIR) light via two-photon absorption. acs.org Investigating the TPA cross-section of derivatives of this compound could open doors to applications in photodynamic therapy and high-resolution bioimaging, as NIR light offers greater tissue penetration. acs.org
Table 1: Potential Photophysical Applications and Research Focus
| Potential Application | Key Molecular Feature to Exploit | Research Focus | Related Findings |
|---|---|---|---|
| OLED Emitters | Halogen-induced spin-orbit coupling; Donor-acceptor structure. | Synthesis of derivatives to tune emission color; Investigation of TADF and RTP phenomena. | Boron-benzothiazole complexes show high quantum yields and are used in OLEDs. nih.gov |
| Fluorescent Probes | Reactive amino group for functionalization; Environment-sensitive fluorescence. | Design of probes for specific ions or biomolecules; Study of aggregation-induced emission (AIE). researchgate.net | 2-(2′-aminophenyl)benzothiazole derivatives are used for bioimaging and as sensors. nih.gov |
| NIR Photosensitizers | Extended π-conjugation through derivatization. | Measurement of two-photon absorption cross-sections; Application in photocatalysis. | Derivatized benzothiazoles can act as TPA photosensitizers for organic reactions. acs.org |
Investigation of Supramolecular Assembly and Self-Organization
Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, functional architectures from molecular building blocks. researchgate.net The structure of this compound is rich in sites for non-covalent interactions, making it an excellent candidate for studies in self-assembly.
Key interactions to explore include:
Hydrogen Bonding: The N-H protons of the amino group can act as hydrogen bond donors, while the imine nitrogen of the thiazole (B1198619) ring can act as an acceptor. This donor-acceptor pattern could lead to the formation of tapes, sheets, or other predictable assemblies.
π-π Stacking: The electron-deficient nature of the halogenated aromatic ring could promote strong π-π stacking interactions with electron-rich aromatic systems.
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. This is a powerful and directional interaction that can be used to engineer crystal structures and create complex architectures.
By harnessing these interactions, it may be possible to create novel materials such as liquid crystals, gels, or porous organic frameworks with applications in separation, storage, or catalysis. The conditions used for the assembly process can determine the final structure and morphology of the resulting macromolecule. researchgate.net
Deepening Mechanistic Understanding of Complex Transformations
The 2-aminobenzothiazole (B30445) core is a versatile building block for synthesizing a variety of fused heterocyclic systems. nih.gov The electronic perturbations introduced by the bromo and chloro substituents on the 4- and 7-positions of the ring are expected to significantly modulate its reactivity.
Future mechanistic studies should aim to:
Quantify Reactivity: Investigate the kinetics and thermodynamics of reactions involving the exocyclic amino group, such as acylation, condensation, and diazotization. researchgate.net Understanding how the electron-withdrawing halogens affect the nucleophilicity of the amine and the basicity of the ring nitrogen is crucial for predictable synthesis.
Explore Novel Cyclization Reactions: The 2-amino group and the endocyclic nitrogen are ideally located to react with bis-electrophilic reagents, leading to a variety of fused heterocyclic compounds. nih.govnih.gov Detailed mechanistic studies, potentially using isotopic labeling or computational modeling, could uncover new reaction pathways and allow for the rational design of complex polycyclic systems.
Investigate Cross-Coupling Reactions: The C-Br and C-Cl bonds offer sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic study of the relative reactivity of these two halogen sites would enable the selective, stepwise functionalization of the molecule, providing access to a vast array of new derivatives.
Computational Design of Novel Derivatives with Tailored Chemical Reactivity
In recent years, computational chemistry has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. mdpi.com For this compound, computational studies can provide profound insights and accelerate the discovery of new applications.
Key areas for computational investigation include:
DFT Calculations: Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure (e.g., HOMO-LUMO energies and distributions), and vibrational spectra. mdpi.com These calculations can predict the molecule's reactivity, photophysical properties, and how they would be altered by the addition of different functional groups. nih.gov
Structure-Activity Relationship (SAR) Studies: By computationally modeling a library of virtual derivatives, it's possible to build SAR models that correlate specific structural features with a desired property, such as the binding affinity to a biological target or a specific photophysical characteristic. nih.govnih.gov
Reaction Mechanism Simulation: Computational modeling can elucidate the transition states and reaction pathways of complex chemical transformations, providing a deeper understanding that complements experimental studies. nih.gov
This in silico approach allows for the rational design of novel derivatives with tailored properties, prioritizing the most promising candidates for synthesis and reducing the time and resources spent on trial-and-error experimentation. researchgate.net
Table 2: Computational Approaches and Their Potential Applications
| Computational Method | Target Property/Application | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure, Reactivity Indices | Predict HOMO-LUMO gap for photophysical applications; Calculate charge distribution to understand reactivity. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Excited States, Absorption/Emission Spectra | Predict UV-Vis absorption and fluorescence wavelengths to guide materials design. |
| Molecular Docking | Binding to Biological Targets | Screen for potential biological activity by predicting binding modes and affinities to proteins. nih.govresearchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Analyze and quantify hydrogen and halogen bonds to guide supramolecular assembly. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-7-chloro-1,3-benzothiazol-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with bromination and chlorination of a benzothiazole precursor using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in anhydrous solvents (e.g., chloroform or DCM). Optimize reaction time, temperature, and stoichiometry via factorial design experiments (e.g., varying molar ratios of Br/Cl sources) . Monitor purity via HPLC and confirm regioselectivity using NMR (e.g., ¹H NMR to verify substitution patterns at positions 4 and 7) .
Q. How can structural characterization of this compound be performed to resolve ambiguities in substitution patterns?
- Methodological Answer : Combine spectroscopic techniques:
- ¹³C NMR : Identify aromatic carbons adjacent to bromine/chlorine (deshielding effects).
- IR Spectroscopy : Detect N-H stretching (~3300–3500 cm⁻¹) and C-Cl/C-Br vibrations (600–800 cm⁻¹) .
- Mass Spectrometry (FABMS) : Confirm molecular weight (expected m/z ~291.5 for C₇H₅BrClN₂S) and fragmentation patterns .
Q. What solvent systems are most effective for recrystallizing this compound to achieve high purity?
- Methodological Answer : Test mixed solvents (e.g., ethanol:water, 7:3) or DMSO:ethyl acetate gradients. Assess crystal morphology via X-ray diffraction (XRD) and purity via melting point analysis (literature mp ~250–300°C for analogous halogenated benzothiazoles) .
Advanced Research Questions
Q. How do halogen substituents (Br, Cl) influence the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Comparative SAR : Synthesize analogs (e.g., 4-fluoro-7-chloro or 4-bromo-7-methyl derivatives) and test antimicrobial/anticancer activity. Use in vitro assays (e.g., MIC against S. aureus or MTT assays on cancer cell lines).
- Mechanistic Insight : The bromine atom enhances halogen bonding with bacterial enzymes (e.g., DNA gyrase), while chlorine improves lipophilicity for membrane penetration .
- Data Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ constants) with bioactivity .
Q. What computational strategies can predict reaction pathways for modifying the benzothiazole core?
- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to model electrophilic aromatic substitution (EAS) at positions 4 and 6. Compare activation energies for bromination vs. chlorination. Validate predictions with experimental yields .
Q. How can conflicting biological activity data between studies be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
